molecular formula C24H40O4 B192624 Ursodiol CAS No. 128-13-2

Ursodiol

Numéro de catalogue B192624
Numéro CAS: 128-13-2
Poids moléculaire: 392.6 g/mol
Clé InChI: RUDATBOHQWOJDD-ZLEVCPGMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ursodiol, also known as Ursodeoxycholic acid (UDCA), is a naturally occurring bile acid that constitutes a minor fraction of the total human bile acid pool . It is used to dissolve gallstones in patients who do not need to have their gallbladders removed or in those in whom surgery should be avoided because of other medical problems . It is also used in combination with chenodiol for gallstone dissolution and cholestatic liver diseases .


Synthesis Analysis

Ursodiol is a secondary bile acid, produced in humans and most other species from metabolism by intestinal bacteria . It is synthesized in the liver in some species .


Molecular Structure Analysis

The molecular formula of Ursodiol is C24H40O4 with a molecular weight of 392.57 . The IUPAC name is 3α,7β-dihydroxy-5β-cholan-24-oic acid .


Chemical Reactions Analysis

The lipid-lowering activity of Ursodiol is currently uncertain and remains to be elucidated .


Physical And Chemical Properties Analysis

Ursodiol contains not less than 98.5 percent and not more than 101.5 percent of C24H40O4, calculated on the dried basis .

Applications De Recherche Scientifique

Specific Scientific Field

This research falls under the field of Gastrointestinal Research .

Summary of the Application

Ursodiol, also known as ursodeoxycholic acid, is used to study its effects on weight, gut microbiota, and bile acid pool in conventional mice .

Methods of Application

In this study, C57BL/6J wildtype mice were given one of three doses of ursodiol (50, 150, or 450 mg/kg/day) by oral gavage for 21 days. Alterations in the gut microbiota and bile acids were examined including stool, ileal, and cecal content .

Results or Outcomes

Significant weight loss was seen in mice treated with the low and high dose of ursodiol. Alterations in the microbial community structure and bile acid pool were seen in ileal and cecal content compared to pretreatment, and longitudinally in feces following the 21-day ursodiol treatment .

Ursodiol in Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Specific Scientific Field

This research falls under the field of Gastrointestinal and Hepatic Pharmacology .

Summary of the Application

The role of ursodiol and the gut microbiome in non-alcoholic fatty liver disease (NAFLD) is being studied. NAFLD is the most common chronic liver disease, and the gut microbiome and bile acids play pivotal roles during its development .

Methods of Application

The study involves understanding the role of ursodiol in maintaining the dynamic communication between the host and gut microbiota. It generally shows surprising therapeutic potential in NAFLD with several mechanisms, such as improving cellular autophagy, apoptosis, and mitochondrial functions .

Results or Outcomes

The study aims to discuss the current studies on the involvement of the microbiome–UDCA interface in NAFLD therapy and provide prospective insights into future preventative and therapeutic approaches for NAFLD .

Ursodiol in Bioequivalence Studies

Specific Scientific Field

This research falls under the field of Pharmacology .

Summary of the Application

Ursodiol and its major metabolites are studied in bioequivalence studies . These studies aim to determine whether different pharmaceutical products release their active ingredient into the bloodstream in a similar manner .

Methods of Application

The method involves the use of readily accessible analytical materials and instrumentation to determine Ursodiol and its metabolites .

Results or Outcomes

The method developed can be applied in bioequivalence studies to determine Ursodiol and its metabolites reproducibly, simply, and effectively .

Ursodiol in Bile Acid Research

Specific Scientific Field

This research falls under the field of Gastrointestinal Research .

Summary of the Application

Ursodiol, also known as ursodeoxycholic acid, is used to study its effects on weight, gut microbiota, and bile acid pool in conventional mice .

Methods of Application

In this study, C57BL/6J wildtype mice were given one of three doses of ursodiol (50, 150, or 450 mg/kg/day) by oral gavage for 21 days. Alterations in the gut microbiota and bile acids were examined including stool, ileal, and cecal content .

Results or Outcomes

Significant weight loss was seen in mice treated with the low and high dose of ursodiol. Alterations in the microbial community structure and bile acid pool were seen in ileal and cecal content compared to pretreatment, and longitudinally in feces following the 21-day ursodiol treatment .

Safety And Hazards

Ursodiol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

Ursodiol capsules are used to dissolve small gallstones that cannot be removed with surgery, or to prevent gallstones that may occur during rapid weight loss . Further studies to investigate how these changes in turn modify the host physiologic response are important .

Propriétés

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-UZVSRGJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023731
Record name Ursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.02 mg/mL
Record name Ursodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ursodeoxycholic acid reduces elevated liver enzyme levels by facilitating bile flow through the liver and protecting liver cells. The main mechanism if anticholelithic. Although the exact process of ursodiol's anticholelithic action is not completely understood, it is thought that the drug is concentrated in bile and decreases biliary cholesterol by suppressing hepatic synthesis and secretion of cholesterol and by inhibiting its intestinal absorption. The reduced cholesterol saturation permits the gradual solubilization of cholesterol from gallstones, resulting in their eventual dissolution.
Record name Ursodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ursodeoxycholic acid

CAS RN

128-13-2
Record name Ursodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ursodiol [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ursodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ursodeoxycholic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URSODIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724L30Y2QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203 °C
Record name Ursodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ursodiol
Reactant of Route 2
Ursodiol
Reactant of Route 3
Ursodiol
Reactant of Route 4
Ursodiol
Reactant of Route 5
Ursodiol
Reactant of Route 6
Ursodiol

Citations

For This Compound
8,590
Citations
RA Rubin, TE Kowalski, M Khandelwal… - Annals of internal …, 1994 - acpjournals.org
… trials with ursodiol found that the dissolution rate was 37% for patients treated with ursodiol at … Ursodiol also improves biochemical markers of cholestasis and inflammation when used to …
Number of citations: 114 www.acpjournals.org
TA Brentnall - Gastroenterology, 2003 - gastrojournal.org
… the anti-inflammatory role of ursodiol in the hepatobiliary tract, … of dysplasia or cancer in the ursodiol-treated patients. There … level of protection from ursodiol as a previous retrospective …
Number of citations: 15 www.gastrojournal.org
RE Poupon, R Poupon, B Balkau… - … England Journal of …, 1994 - Mass Medical Soc
… , all the patients completing the study received ursodiol in an open trial … to ursodiol and those assigned to placebo. We sought to determine whether long-term administration of ursodiol …
Number of citations: 550 www.nejm.org
KD Lindor - New England Journal of Medicine, 1997 - Mass Medical Soc
… ursodiol has shown benefit for some patients with primary sclerosing cholangitis. We evaluated the efficacy of ursodiol … Two patients assigned to ursodiol and one assigned to placebo …
Number of citations: 700 www.nejm.org
RE Poupon, B Balkau, E Eschwège… - … England Journal of …, 1991 - Mass Medical Soc
… In 1987, we proposed ursodiol (also called … Ursodiol is a hydrophilic bile acid devoid of cytotoxicity in humans and in vitro. We postulated that long-term administration of ursodiol, by …
Number of citations: 847 www.nejm.org
BY Tung, MJ Emond, RC Haggitt… - Annals of internal …, 2001 - acpjournals.org
… Ursodiol has been shown to protect against development of … Ursodiol use was strongly associated with decreased … The association between dysplasia and ursodiol use remained after …
Number of citations: 563 www.acpjournals.org
HJ Sugerman, WH Brewer, ML Shiffman… - The American journal of …, 1995 - Elsevier
… ursodiol might prevent the development of gallstones. … 300 mg ursodiol, 61 to 600 mg ursodiol, and 63 to 1,200 mg ursodiol. … frequent with ursodiol 600 and 1,200 mg than with placebo. …
Number of citations: 468 www.sciencedirect.com
JH Essell, MT Schroeder, GS Harman… - Annals of internal …, 1998 - acpjournals.org
… To confirm the results of a pilot study that indicated that ursodiol prophylaxis could reduce … Ursodiol prophylaxis seemed to decrease the incidence of hepatic complications after …
Number of citations: 218 www.acpjournals.org
S Bellentani, M Podda, C Tiribelli, F Callea… - Journal of …, 1993 - Elsevier
Ursodeoxycholic acid (UDCA or ursodiol) administration has … To establish the potential therapeutic efficacy of ursodiol in … values during treatment with ursodiol but not with placebo. The …
Number of citations: 77 www.sciencedirect.com
VAS Luis, IF Btaiche - Annals of Pharmacotherapy, 2007 - journals.sagepub.com
… ursodiol for PNAC were included in this review. … ursodiol may not be effective in patients with short bowel syndrome or in those with resected terminal ileum because of reduced ursodiol …
Number of citations: 46 journals.sagepub.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.